3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole
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Overview
Description
3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole typically involves the formation of the azetidine ring followed by the construction of the triazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes, receptors, or other proteins, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids.
Triazole derivatives: Compounds containing the triazole ring, such as various pyrazole and imidazole derivatives.
Uniqueness
3-(azetidin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole is unique due to the combination of the azetidine and triazole rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure can enhance its potential as a versatile building block in synthetic chemistry and drug discovery.
Properties
CAS No. |
1500689-80-4 |
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Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C8H12N4/c1-2-7(1)12-5-10-11-8(12)6-3-9-4-6/h5-7,9H,1-4H2 |
InChI Key |
VTJHESLVARMQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NN=C2C3CNC3 |
Purity |
93 |
Origin of Product |
United States |
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